molecular formula C22H28N2O3 B11501951 (3-Ethoxy-4-methoxybenzyl)[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine

(3-Ethoxy-4-methoxybenzyl)[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine

Cat. No.: B11501951
M. Wt: 368.5 g/mol
InChI Key: GVXIRDNERWUKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Ethoxy-4-Methoxyphenyl)Methyl][2-(5-Methoxy-2-Methyl-1H-Indol-3-Yl)Ethyl]Amine is a complex organic compound that features both an indole and a phenyl group. The presence of these functional groups suggests that the compound may exhibit a range of biological activities and chemical reactivity. Indole derivatives are known for their diverse pharmacological properties, which include antiviral, anti-inflammatory, and anticancer activities .

Preparation Methods

The synthesis of [(3-Ethoxy-4-Methoxyphenyl)Methyl][2-(5-Methoxy-2-Methyl-1H-Indol-3-Yl)Ethyl]Amine typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include glacial acetic acid and concentrated hydrochloric acid. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

[(3-Ethoxy-4-Methoxyphenyl)Methyl][2-(5-Methoxy-2-Methyl-1H-Indol-3-Yl)Ethyl]Amine can undergo various chemical reactions, including:

Scientific Research Applications

[(3-Ethoxy-4-Methoxyphenyl)Methyl][2-(5-Methoxy-2-Methyl-1H-Indol-3-Yl)Ethyl]Amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3-Ethoxy-4-Methoxyphenyl)Methyl][2-(5-Methoxy-2-Methyl-1H-Indol-3-Yl)Ethyl]Amine involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

[(3-Ethoxy-4-Methoxyphenyl)Methyl][2-(5-Methoxy-2-Methyl-1H-Indol-3-Yl)Ethyl]Amine can be compared to other indole derivatives such as:

These compounds share the indole nucleus but differ in their functional groups and biological activities, highlighting the unique properties of [(3-Ethoxy-4-Methoxyphenyl)Methyl][2-(5-Methoxy-2-Methyl-1H-Indol-3-Yl)Ethyl]Amine.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C22H28N2O3/c1-5-27-22-12-16(6-9-21(22)26-4)14-23-11-10-18-15(2)24-20-8-7-17(25-3)13-19(18)20/h6-9,12-13,23-24H,5,10-11,14H2,1-4H3

InChI Key

GVXIRDNERWUKFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCC2=C(NC3=C2C=C(C=C3)OC)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.